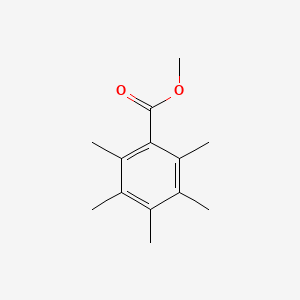
Methyl 2,3,4,5,6-pentamethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4,5,6-pentamethylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with five methyl groups and an ester functional group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3,4,5,6-Pentamethylbenzoesäuremethylester beinhaltet typischerweise die Veresterung von 2,3,4,5,6-Pentamethylbenzoesäure mit Methanol. Diese Reaktion wird durch eine starke Säure wie Schwefelsäure oder Salzsäure unter Rückflussbedingungen katalysiert. Die Reaktion verläuft wie folgt:
2,3,4,5,6-Pentamethylbenzoesäure+MethanolH2SO4{_svg_1}2,3,4,5,6-Pentamethylbenzoesäuremethylester+Wasser
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2,3,4,5,6-Pentamethylbenzoesäuremethylester unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren sorgt für effizientes Mischen und Wärmeübertragung, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure ist üblich, um die Reaktion zu beschleunigen.
Analyse Chemischer Reaktionen
Reaktionstypen: 2,3,4,5,6-Pentamethylbenzoesäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylgruppen am Benzolring können unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu Carbonsäuren oxidiert werden.
Reduktion: Die Esterfunktionsgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzolring auftreten, wobei Elektrofile eines der Wasserstoffatome am Ring ersetzen. Übliche Reagenzien sind Salpetersäure (HNO3) zur Nitrierung und Brom (Br2) zur Bromierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) in einem alkalischen Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Konzentrierte Salpetersäure (HNO3) zur Nitrierung, Brom (Br2) in Gegenwart eines Katalysators zur Bromierung.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von 2,3,4,5,6-Pentamethylbenzoesäure.
Reduktion: Bildung von 2,3,4,5,6-Pentamethylbenzylakohol.
Substitution: Bildung von Nitro- oder Bromderivaten von 2,3,4,5,6-Pentamethylbenzoesäuremethylester.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentamethylbenzoesäuremethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ausgangsmaterial für die Synthese komplexerer organischer Moleküle verwendet. Es dient als Vorläufer bei der Herstellung verschiedener substituierter Benzoate.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Erforscht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.
Industrie: Wird aufgrund seines angenehmen Aromas bei der Herstellung von Duft- und Aromastoffen verwendet. Es wird auch als Zwischenprodukt bei der Synthese von Farbstoffen und Polymeren verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2,3,4,5,6-Pentamethylbenzoesäuremethylester hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann er mit zellulären Komponenten interagieren und zu verschiedenen biochemischen Effekten führen. Zum Beispiel können seine antioxidativen Eigenschaften die Abwehr von freien Radikalen umfassen, wodurch Zellen vor oxidativem Schaden geschützt werden. Die genauen molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden derzeit noch untersucht.
Wirkmechanismus
The mechanism of action of Methyl 2,3,4,5,6-pentamethylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6-Pentamethylbenzoesäuremethylester kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Benzoesäuremethylester: Fehlt die Mehrfachsubstitution von Methylgruppen am Benzolring, was zu unterschiedlichen chemischen und physikalischen Eigenschaften führt.
Benzoesäureethylester: Ähnliche Esterfunktionsgruppe, aber mit einer Ethylgruppe anstelle einer Methylgruppe, was zu Variationen in Reaktivität und Anwendungen führt.
Benzoesäurepropylester: Enthält eine Propylgruppe, die sich im Vergleich zu 2,3,4,5,6-Pentamethylbenzoesäuremethylester auf seine Löslichkeit und seinen Siedepunkt auswirkt.
Die Einzigartigkeit von 2,3,4,5,6-Pentamethylbenzoesäuremethylester liegt in seinen mehreren Methylsubstitutionen, die seine Stabilität verbessern und seine Reaktivität in verschiedenen chemischen Reaktionen beeinflussen.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
methyl 2,3,4,5,6-pentamethylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-7-8(2)10(4)12(13(14)15-6)11(5)9(7)3/h1-6H3 |
InChI-Schlüssel |
OSPXZYFWVBDLIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






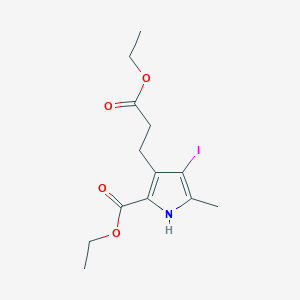
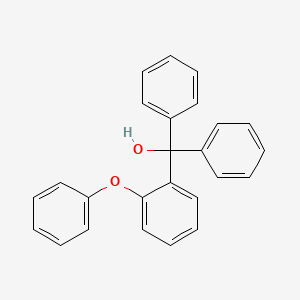
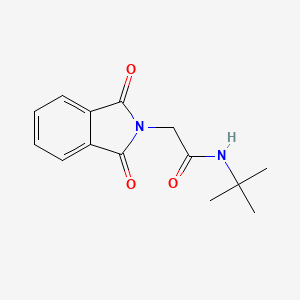


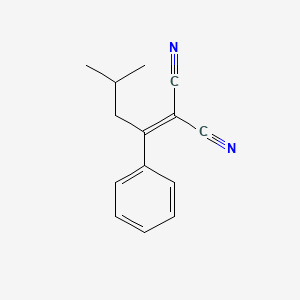

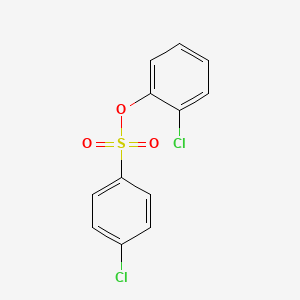
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
